

Pipendoxifene: A Discontinued SERM and a Look at the Evolving Landscape with Lasofoxifene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipendoxifene*

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The clinical development of **Pipendoxifene** (ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM), was discontinued in November 2005.^{[1][2]} The drug had reached Phase II clinical trials for the treatment of breast cancer, but detailed quantitative results from these trials are not publicly available.^{[1][3]} **Pipendoxifene** was developed by Ligand Pharmaceuticals and Wyeth-Ayerst Laboratories and was intended as a backup for bazedoxifene, another SERM, should it have failed in clinical trials.^[1]

Given the discontinuation of **Pipendoxifene**'s development, this guide will provide a comparative analysis of a next-generation SERM, Lasofoxifene, which has extensive and recent clinical trial data. This will offer valuable insights for researchers, scientists, and drug development professionals into the current landscape of SERM development for estrogen receptor-positive (ER+) breast cancer.

Lasofoxifene: A Case Study in Modern SERM Development

Lasofoxifene is a potent, orally available SERM that has demonstrated significant antitumor activity in recent clinical trials, particularly in patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations. These mutations are a common mechanism of acquired resistance to standard endocrine therapies.

Clinical Trial Results: ELAINE 1 & ELAINE 2

Two key Phase II trials, ELAINE 1 and ELAINE 2, have evaluated the efficacy and safety of lasofoxifene.

ELAINE 1 (NCT03781063) was a randomized, open-label trial comparing lasofoxifene monotherapy to fulvestrant, a selective estrogen receptor degrader (SERD), in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on an aromatase inhibitor and a CDK4/6 inhibitor.

ELAINE 2 (NCT04432454) was a single-arm, open-label trial evaluating the combination of lasofoxifene with the CDK4/6 inhibitor abemaciclib in a similar patient population.

The following tables summarize the key efficacy findings from these trials.

Table 1: Efficacy Results of Lasofoxifene in the ELAINE 1 and ELAINE 2 Trials

Endpoint	ELAINE 1: Lasofoxifene (n=52)	ELAINE 1: Fulvestrant (n=51)	ELAINE 2: Lasofoxifene + Abemaciclib (n=29)
Progression-Free Survival (PFS), median	5.6 months	3.7 months	~13 months
Objective Response Rate (ORR)	13.2%	2.9%	55.6%
Clinical Benefit Rate (CBR) at 24 weeks	36.5%	21.6%	65.5%

Data presented as reported in the respective publications.

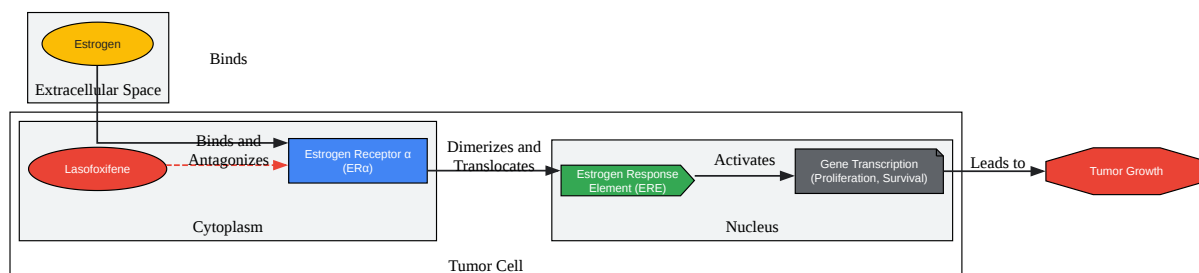
In the ELAINE 1 trial, lasofoxifene demonstrated a numerical improvement in PFS, ORR, and CBR compared to fulvestrant, although the differences were not statistically significant in this Phase II study. Notably, one patient in the lasofoxifene arm achieved a complete response. The ELAINE 2 trial showed promising efficacy for the combination of lasofoxifene and abemaciclib, with a median PFS of approximately 13 months and an ORR of 55.6%.

Experimental Protocols

- Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a detectable ESR1 mutation, who had progressed on a prior aromatase inhibitor and a CDK4/6 inhibitor.
- Intervention: Oral lasofoxifene (5 mg daily).
- Comparator: Intramuscular fulvestrant (500 mg on days 1, 15, and 29, then every 28 days).
- Primary Endpoint: Progression-free survival.
- Secondary Endpoints: Objective response rate, clinical benefit rate, and safety.
- Patient Population: Pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed on one or two lines of hormonal therapy for metastatic disease, with or without a CDK4/6 inhibitor.
- Intervention: Oral lasofoxifene (5 mg daily) in combination with oral abemaciclib (150 mg twice daily).
- Primary Endpoint: Safety.
- Secondary Endpoints: Progression-free survival, objective response rate, and clinical benefit rate.

Signaling Pathways and Experimental Workflows

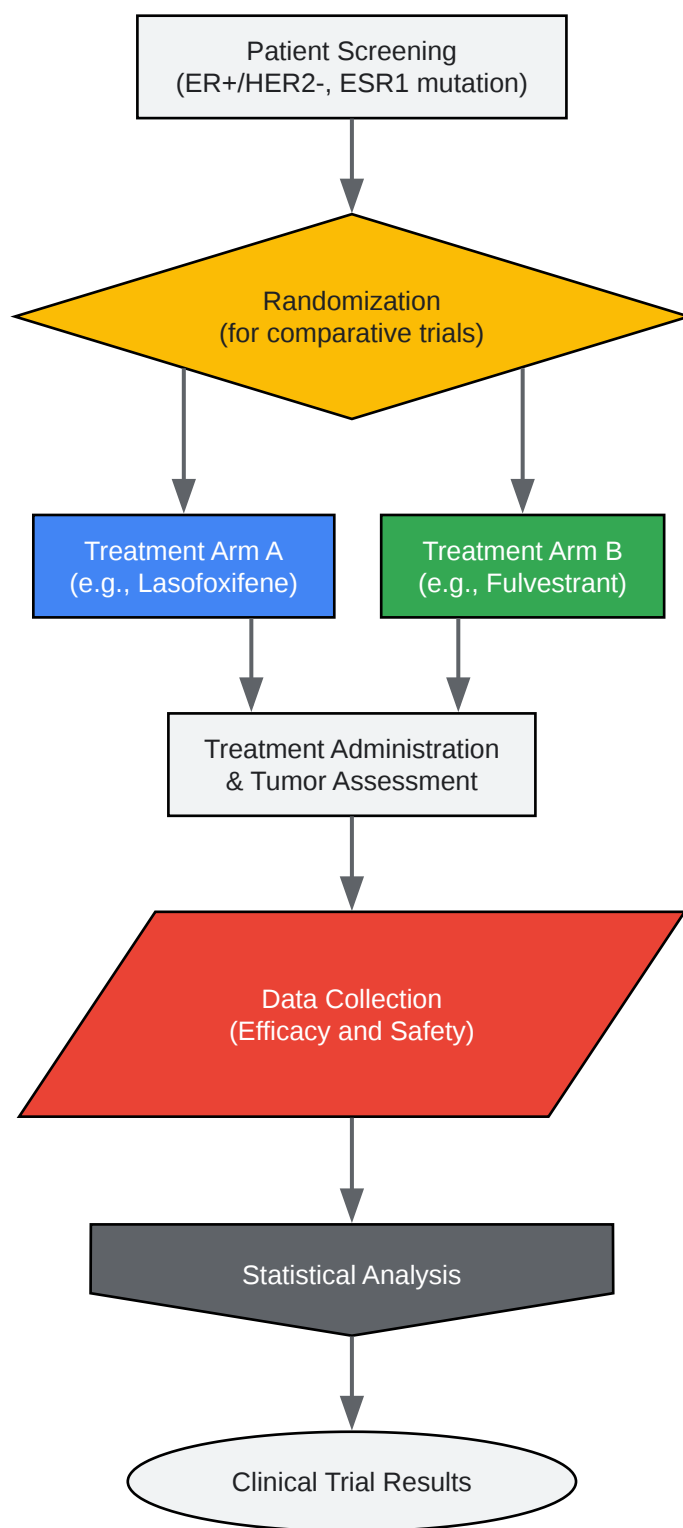
The mechanism of action of SERMs like lasofoxifene involves the modulation of the estrogen receptor signaling pathway. In breast cancer cells, lasofoxifene acts as an antagonist to the estrogen receptor alpha (ER α), inhibiting estrogen-driven tumor growth.



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Estrogen receptor signaling and the antagonistic action of Lasofoxifene.

The workflow for a clinical trial like the ELAINE studies involves several key stages, from patient identification to data analysis.



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Generalized workflow of a randomized clinical trial like ELAINE 1.

The Future: ELAINE 3 Trial

Based on the encouraging results from the Phase II studies, a Phase III trial, ELAINE 3 (NCT05696626), is currently underway. This trial will compare lasofoxifene in combination with abemaciclib to fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated metastatic breast cancer who have progressed on prior endocrine therapy and a CDK4/6 inhibitor. The successful outcome of this trial could establish lasofoxifene as a new standard of care for this patient population.

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- To cite this document: BenchChem. [Pipendoxifene: A Discontinued SERM and a Look at the Evolving Landscape with Lasofoxifene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678397#pipendoxifene-clinical-trial-results-and-patient-outcomes]

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